molecular formula C4H8O B1435608 Tetrahydrofuran-2,2,5,5-d4 CAS No. 20665-63-8

Tetrahydrofuran-2,2,5,5-d4

Cat. No. B1435608
CAS RN: 20665-63-8
M. Wt: 76.13 g/mol
InChI Key: WYURNTSHIVDZCO-KHORGVISSA-N
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Description

Tetrahydrofuran-2,2,5,5-d4 is a chemical compound with the molecular formula C4H8O . It is a member of oxolanes . The molecular weight of this compound is 128.120117 Da .


Synthesis Analysis

A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-2,2,5,5-d4 is available as a 2D Mol file or as a computed 3D SD file . There are also model molecular structures of tetrahydrofuran and its derivatives .


Chemical Reactions Analysis

Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the S N 2 mechanism . A large-scale production of biofuels and chemicals will require cost-effective, sustainable, and rapid deconstruction of woody biomass into its constituent sugars. A novel two-step liquefaction process for producing fermentable sugars from red oak using a mixture of tetrahydrofuran (THF), water, and dilute sulfuric acid has been introduced .


Physical And Chemical Properties Analysis

THF is a colorless, volatile liquid, carrying a faint, ethereal odor reminiscent of its chemical cousin, diethyl ether. The density of this liquid is approximately 0.89 g/cm³, and it has a relatively low boiling point for an organic solvent, around 66°C (151°F), which makes it easy to remove by evaporation in laboratory applications .

Scientific Research Applications

Catalytic Oxidative Amination

Tetrahydrofuran is significant in organic chemistry, particularly in catalytic oxidative amination reactions. Zhang et al. (2017) developed a method using visible-light catalysis and molecular oxygen to activate the C(sp3)-H bond of tetrahydrofuran, providing a green route for N-substituted azoles (Zhang et al., 2017).

Environmental Impact and Enzyme Activity

Tetrahydrofuran's influence and fate in the environment, especially its effects on enzyme activities in activated sludge, are important research areas. Lv et al. (2008) found that tetrahydrofuran could inhibit dehydrogenase activity and affect other enzymes, providing insights into its environmental impact (Lv et al., 2008).

Cyclization of Homoallylic Alcohols

Vasconcelos et al. (2011) explored the synthesis of tetrahydrofuran derivatives through the cyclofunctionalization of homoallylic alcohols. This transformation involved different pathways and provided insights into tetrahydrofuran synthesis (Vasconcelos et al., 2011).

Role in Natural Products and Biological Activity

Tetrahydrofurans are vital in various natural products and synthetic compounds with biological activities. Pérez-Mayoral et al. (2010) discussed their industrial applications, including use in cosmetics, perfumes, and flavors (Pérez-Mayoral et al., 2010).

Organocatalytic Synthetic Methods

Grandjean and Nicewicz (2013) reported on the development of an organocatalytic method for constructing tetrahydrofurans using allylic alcohols and alkenes. This catalytic method enables the synthesis of tetrahydrofurans from common organic reagents (Grandjean & Nicewicz, 2013).

Synthesis of Complex Tetrahydrofurans

The synthesis of tetrahydrofurans, especially in complex structures, is a key area of research. Tikad et al. (2016) reviewed the synthetic approaches to construct tetrahydrofuran moieties, highlighting debenzylative cycloetherification reactions for their regio- and stereoselectivity (Tikad et al., 2016).

Mechanism of Action

The polar nature of THF makes it an excellent medium for substitution reactions, as it can stabilize ions—a vital condition for the S N 2 reaction to take place. THF is particularly adept at solvating cations, thanks to the oxygen atom’s lone pairs of electrons .

Safety and Hazards

As a highly flammable compound, THF presents a significant fire risk. Direct exposure to heat, sparks, or open flames must be avoided at all times. THF vapors can form explosive mixtures with air, emphasizing the necessity of proper ventilation when working with this solvent . Another critical safety consideration with THF is its tendency to form dangerous peroxides upon prolonged exposure to air. These peroxides can explode with shock, heat, or friction .

Future Directions

An inherently non-peroxide forming ether solvent, 2,2,5,5-tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane), has been synthesized from readily available and potentially renewable feedstocks, and its solvation properties have been tested . This development could pave the way for safer and more sustainable practices in the chemical industry.

properties

IUPAC Name

2,2,5,5-tetradeuteriooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYURNTSHIVDZCO-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2,2,5,5-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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